Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate
Description
Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate is a synthetic organic compound featuring a methyl ester core linked to a substituted aniline moiety. Its structure includes a urea group (formed by the [(4-chloroanilino)carbonyl]amino substituent) and a trifluoromethyl group at the para position of the aniline ring.
Properties
IUPAC Name |
methyl 4-[2-[(4-chlorophenyl)carbamoylamino]-4-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O3/c1-29-17(27)3-2-10-24-15-9-4-12(19(21,22)23)11-16(15)26-18(28)25-14-7-5-13(20)6-8-14/h4-9,11,24H,2-3,10H2,1H3,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCDBDMONBRUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=C1)C(F)(F)F)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity based on various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups, including a chloroaniline moiety and a trifluoromethyl group. Its chemical formula can be represented as:
This structure is significant as it influences the compound's interaction with biological targets.
1. Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies demonstrate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Case Study : A study published in Journal of Medicinal Chemistry reported that the compound significantly reduced cell viability in breast cancer cells (MCF-7) and colorectal cancer cells (HT-29) at micromolar concentrations, with IC50 values indicating potent activity .
2. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties, which are crucial in treating diseases characterized by chronic inflammation.
- Research Findings : In an experimental model of inflammation, this compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies indicate that it has favorable absorption characteristics, with moderate bioavailability due to its lipophilic nature.
- Toxicity Assessments : Toxicological evaluations have shown that at therapeutic doses, the compound does not exhibit significant toxicity in animal models, although further studies are necessary to fully assess long-term effects .
Comparative Data Table
| Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Induction of apoptosis |
| HT-29 | 6.5 | Cell cycle arrest | |
| Anti-inflammatory | Inflammatory model | N/A | Cytokine inhibition |
Scientific Research Applications
Research indicates that compounds structurally similar to methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate exhibit significant biological activity, particularly as potential anticancer agents. These compounds may act as inhibitors of specific enzymes or pathways involved in tumor growth. The presence of the chloroaniline and trifluoromethyl groups is believed to enhance their potency and selectivity against certain cancer cell lines.
Case Studies
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit kinases or growth factor receptors implicated in cancer progression. Detailed pharmacokinetic studies are required to fully understand its mechanism of action.
-
Comparative Analysis : A comparative study was conducted with similar compounds to evaluate their biological activities:
Compound Name Structural Features Biological Activity Methyl 4-[2-amino-4-(trifluoromethyl)anilino]butanoate Similar trifluoromethyl group Potential anticancer activity N-(4-chlorophenyl)-N'-(trifluoromethyl)-urea Contains chloro and trifluoromethyl groups Inhibitory activity against certain tumors 2-amino-1-[2-(4-chlorophenyl)-3-(trifluorophenyl)]ethanone Related amine structure Antitumor properties
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups, such as substituted anilines, urea linkages, or trifluoromethyl/chloro substituents. Below is a detailed comparison:
Urea-Linked Aniline Derivatives
- 4-{2-[(4-Methoxyanilino)carbonyl]anilino}-4-oxobutanoic acid (CAS: N/A) Structure: Contains a methoxy-substituted aniline urea linkage but lacks the trifluoromethyl group and methyl ester. Instead, it features a free carboxylic acid. Physicochemical Properties: Molecular formula C₁₈H₁₈N₂O₅, molar mass 342.35 g/mol .
- 4-[3-(Aminocarbonyl)-4-chloroanilino]-4-oxobutanoic acid (CAS: 335210-32-7) Structure: Includes a chloro-substituted aniline and carbamoyl group but replaces the trifluoromethyl group with a carboxamide. Physicochemical Properties: Molecular formula C₁₁H₁₁ClN₂O₄, molar mass 282.67 g/mol . Key Difference: The carboxamide group may enhance hydrogen-bonding capacity, altering solubility and target affinity compared to the trifluoromethylated target compound.
Trifluoromethyl-Substituted Esters
- Methyl 2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoate (Diclofop-methyl) Structure: Shares a trifluoromethyl group and methyl ester but incorporates a pyridinyloxy-phenoxypropanoate backbone instead of a urea-aniline system. Use: Herbicide (ACCase inhibitor) .
- Methyl 1-[[[2,3-difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl-[3-oxo-3-[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclobutane-1-carboxylate (EP 4374877 A2) Structure: A complex trifluoromethylated derivative with a cyclobutane core and pyrimidine substituents. Analytical Data: LCMS m/z 414 [M+H]⁺; HPLC retention time 0.65 minutes . Key Difference: The extended aromatic system and cyclobutane ring increase steric hindrance, likely altering binding kinetics compared to the simpler urea-aniline structure of the target compound.
Chloro-Substituted Aniline Derivatives
- [2-[2-(Difluoromethoxy)anilino]-2-oxoethyl] 4-(4-fluorophenyl)-4-oxobutanoate (CAS: 721898-34-6) Structure: Features a difluoromethoxy-aniline and 4-oxobutanoate ester but lacks the urea linkage. Physicochemical Properties: Molecular formula C₁₉H₁₅F₃N₂O₅, molar mass 408.33 g/mol . Key Difference: The difluoromethoxy group may enhance metabolic stability compared to the chloro substituent in the target compound.
Data Table: Comparative Analysis
Key Research Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing Methyl 4-[2-{[(4-chloroanilino)carbonyl]amino}-4-(trifluoromethyl)anilino]butanoate?
- Methodological Answer : The synthesis typically involves sequential coupling reactions. First, the urea linkage is formed via reaction of 4-chloroaniline with a carbonylating agent (e.g., triphosgene) to generate the [(4-chloroanilino)carbonyl] intermediate. Subsequent coupling with 4-(trifluoromethyl)-1,2-phenylenediamine under basic conditions (e.g., DIPEA in DMF) forms the central anilino-urea scaffold. Finally, esterification of the butanoic acid precursor with methanol, using sulfuric acid as a catalyst under reflux, yields the target compound .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, gradient elution) and final product via recrystallization (e.g., ethanol/water mixtures).
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethyl group at δ ~110-120 ppm in ¹³C NMR) and ester functionality (δ ~3.6 ppm for methoxy protons) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with theoretical mass.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store aliquots at 25°C/60% RH, 40°C/75% RH, and -20°C (control) for 1–3 months. Analyze degradation products via LC-MS .
- Light Sensitivity : Expose to UV (254 nm) and visible light; quantify photodegradation using HPLC.
- Recommendation : Use amber vials for long-term storage at -20°C with desiccants to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
- Methodological Answer :
- Comparative Analysis : Replicate assays under standardized conditions (e.g., cell line, passage number, serum concentration) to isolate variables .
- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values and assess assay sensitivity .
- Mechanistic Profiling : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., apoptosis assays) models to differentiate on-target vs. off-target effects .
Q. What strategies optimize solubility and bioavailability for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-Solvent Systems : Prepare formulations using PEG-400/water (e.g., 30:70 v/v) or cyclodextrin complexes to enhance aqueous solubility .
- Prodrug Design : Modify the ester group (e.g., to a phosphate ester) for improved hydrolysis in physiological conditions.
- Pharmacokinetic Profiling : Conduct IV/oral administration in rodents, with serial plasma sampling and LC-MS/MS quantification. Calculate AUC, Cₘₐₓ, and t₁/₂ .
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases, GPCRs). Validate with molecular dynamics (MD) simulations (e.g., GROMACS) .
- QSAR Models : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with leave-one-out cross-validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
